1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Description

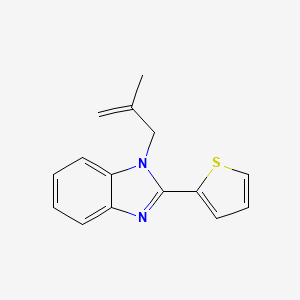

1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a thiophen-2-yl substituent at the 2-position and a 2-methylprop-2-en-1-yl (allyl) group at the 1-position of the benzimidazole core. This compound is structurally distinct from simpler benzimidazoles due to its dual functionalization, which could modulate physicochemical properties such as solubility, stability, and binding affinity.

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-2-thiophen-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLVEJEJYYAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Methylprop-2-enyl Group Introduction: The methylprop-2-enyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating or electron-withdrawing nature of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(Thiophen-2-yl)-1H-benzimidazole (CAS 3878-18-0)

- Structure : Lacks the 1-(2-methylprop-2-en-1-yl) group, retaining only the thiophen-2-yl substituent at the 2-position .

- This simpler analogue has been studied for DNA-binding behavior and moderate antioxidant activity .

1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride (CAS 1170217-15-8)

- Structure : Features a bulky adamantane group and a chloromethyl substituent, contrasting with the allyl and thiophene groups in the target compound .

- Key Differences : The adamantane group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The chloromethyl group introduces electrophilic reactivity, absent in the allyl-substituted target compound.

2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole (Compound 23)

- Structure : Contains dual thiophene substituents (2-position and N1-methyl group) .

- Key Differences : The additional thiophene methyl group may amplify antioxidant activity due to increased electron density, whereas the allyl group in the target compound could confer different steric and electronic effects.

Biological Activity

The compound 1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a thiophene ring and an isopropenyl group. Its structure can be represented as follows:

This configuration suggests potential interactions with biological targets due to the presence of both aromatic and heteroaromatic systems.

Antimicrobial Properties

Research indicates that benzodiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted benzodiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied for its antimicrobial effects; however, related compounds have demonstrated promising results.

| Compound | Activity | Reference |

|---|---|---|

| Benzimidazole Derivative | Inhibitory against Pseudomonas aeruginosa | |

| Thiophene-based Benzodiazoles | Antimicrobial against various strains |

Anticancer Activity

Benzodiazoles are known for their anticancer properties. A study evaluated several derivatives for cytotoxicity against cancer cell lines, revealing that structural modifications significantly influence their potency. The compound's unique structure may enhance its interaction with DNA or other cellular targets, potentially leading to apoptosis in cancer cells.

The proposed mechanisms for the biological activity of benzodiazoles include:

- DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell proliferation.

Study 1: Anticancer Efficacy

In a recent study, a series of benzodiazole derivatives were synthesized and screened for anticancer activity. Among them, compounds similar to this compound exhibited significant cytotoxic effects against leukemia cell lines with IC50 values in the low micromolar range .

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of benzodiazole derivatives. By analyzing various molecular descriptors, researchers identified key features that correlate with antimicrobial potency . Such models can guide future modifications to enhance efficacy.

Research Findings

Recent findings highlight the importance of substituents on the benzodiazole core in determining biological activity. For example:

Q & A

(Basic) What are the established synthetic routes for 1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole?

Methodological Answer:

The synthesis typically involves:

- Benzodiazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzodiazole ring .

- Functionalization :

- Purification : Column chromatography or recrystallization for isolation.

Key Validation : IR and NMR spectroscopy confirm functional groups and regiochemistry; elemental analysis ensures purity .

(Advanced) How do reaction conditions influence regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects : The electron-rich thiophene ring directs electrophiles to its α-position, while the benzodiazole’s nitrogen lone pairs deactivate adjacent positions .

- Steric Hindrance : Bulky substituents (e.g., 2-methylprop-2-en-1-yl) hinder electrophilic attack at proximal sites.

- Reagent Choice :

- Nitration : HNO₃/H₂SO₄ targets thiophene’s α-position, but prolonged reaction time may lead to benzodiazole nitration .

- Acylation in Polyphosphoric Acid : Produces mixtures of 2- and 5-substituted thiophene isomers due to competing resonance stabilization .

Resolution : Use kinetic vs. thermodynamic control (e.g., low-temperature nitration for α-selectivity) .

(Advanced) How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) by aligning the compound’s thiophene and benzodiazole moieties into hydrophobic pockets. The 2-methylprop-2-en-1-yl group may sterically hinder non-specific binding .

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometry and identifies reactive sites (e.g., electrophilic thiophene sulfur) .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS).

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons/carbons (e.g., thiophene β-protons at δ 6.8–7.2 ppm; benzodiazole aromatic protons as doublets) .

- IR Spectroscopy : Confirms NH stretches (3200–3400 cm⁻¹) and C=C/C=N vibrations (1500–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of 2-methylprop-2-en-1-yl group).

- X-ray Crystallography : Resolves stereochemistry (if crystals are obtainable) .

(Advanced) How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines like OECD 423 .

- Purity Issues : HPLC (≥95% purity) and LC-MS eliminate impurities that skew activity .

- Structural Analogues : Compare with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. non-specific effects .

(Advanced) What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise Monitoring : TLC or in-situ IR tracks intermediate formation (e.g., benzodiazole ring closure) .

- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki couplings (thiophene attachment) to reduce side reactions .

- Solvent Selection : DMF enhances alkylation efficiency for the 2-methylprop-2-en-1-yl group vs. THF .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes for cyclization vs. 6 hours conventionally) .

(Basic) What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety.

- Moisture Control : Benzodiazole NH groups hydrolyze in acidic/alkaline conditions; use desiccants like silica gel .

- Temperature : –20°C for long-term storage; room temperature for short-term use.

- Oxygen Exposure : Antioxidants (e.g., BHT) prevent oxidation of the allyl group .

(Advanced) How does steric hindrance from the 2-methylprop-2-en-1-yl group affect reactivity?

Methodological Answer:

- Electrophilic Substitution : The bulky group reduces reactivity at position 1, favoring thiophene functionalization .

- Nucleophilic Attack : Steric shielding protects the benzodiazole NH from alkylation .

- Crystallography : X-ray structures (e.g., SHELXL refinement ) show distorted dihedral angles between benzodiazole and thiophene, limiting π-π stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.